

# Palinavir chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Palinavir |           |
| Cat. No.:            | B1678295  | Get Quote |

An In-depth Technical Guide to Palinavir

#### Introduction

**Palinavir** (formerly BILA 2011 BS) is a potent, peptidomimetic-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases.[1][2] As a critical enzyme in the viral life cycle, HIV protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, thus halting the replication cycle.[1][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **Palinavir**, intended for researchers, scientists, and drug development professionals.

# **Chemical Structure and Properties**

**Palinavir** is a complex molecule with five chiral centers, incorporating an acylated L-valine residue, an (R)-hydroxyethylamine isostere which serves as a non-cleavable transition state mimic, and a novel 4-substituted pipecolic acid amide moiety.[4]

Table 1: Physicochemical Properties of Palinavir



| Property           | Value                                                                                                                                                  | Reference |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number         | 154612-39-2                                                                                                                                            | [5]       |
| Molecular Formula  | C41H52N6O5                                                                                                                                             | [5]       |
| Molecular Weight   | 708.90 g/mol                                                                                                                                           | [5]       |
| IUPAC Name         | N-((1S)-1-(((1S,2R)-1-Benzyl-3-((2S,4R)-2-(tert-butylcarbamoyl)-4-(4-pyridylmethoxy)piperidino)-2-hydroxypropyl)carbamoyl)-2-methylpropyl)quinaldamide | [5]       |
| Appearance         | Solid                                                                                                                                                  | [5]       |
| Elemental Analysis | C, 69.47; H, 7.39; N, 11.86; O, 11.28                                                                                                                  | [5]       |

#### **Mechanism of Action**

The primary mechanism of action for **Palinavir** is the specific and potent inhibition of HIV protease.[1] HIV protease is an aspartyl protease that functions as a homodimer. It is essential for the post-translational processing of the viral Gag and Gag-Pol polyprotein precursors.[3] By cleaving these polyproteins at specific sites, the protease releases mature structural proteins and enzymes (such as reverse transcriptase, integrase, and the protease itself) that are necessary for the formation of infectious viral particles.

**Palinavir**, being a peptidomimetic, is designed to mimic the natural substrate of the HIV protease.[4] It binds to the active site of the enzyme with high affinity, but its hydroxyethylamine isostere is non-hydrolyzable. This effectively blocks the enzyme's catalytic activity. The consequence of this inhibition is the complete blockage of Gag precursor polyprotein processing, leading to the assembly and release of immature, non-infectious virions from the host cell.[1][2] This action occurs at a late stage in the HIV replication cycle.[1]





Click to download full resolution via product page

Caption: **Palinavir** inhibits HIV protease, preventing polyprotein cleavage and viral maturation.

# Quantitative Data In Vitro Antiviral Activity

**Palinavir** demonstrates potent activity against various laboratory strains and clinical isolates of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).[1][6] It also retains its potency against viral strains resistant to reverse transcriptase inhibitors like zidovudine (AZT) and didanosine (ddl), as well as non-nucleoside reverse transcriptase inhibitors like nevirapine.[2]

Table 2: Antiviral Efficacy of Palinavir against HIV Strains



| Virus<br>Strain/Isolate                      | Cell Type                 | EC50 (nM) | EC90 (nM) | Reference |
|----------------------------------------------|---------------------------|-----------|-----------|-----------|
| HIV-1 (Various<br>Strains)                   | Cell lines,<br>PBMCs, M/M | 0.5 - 28  | 5 - 91    | [7]       |
| HIV-2                                        | Cell lines,<br>PBMCs, M/M | 4 - 30    | 14 - 158  | [7]       |
| SIV                                          | Cell lines,<br>PBMCs, M/M | 4 - 30    | 14 - 158  | [7]       |
| HIV-1 (AZT, ddI,<br>Nevirapine<br>resistant) | PBMCs                     | 3.6 - 71  | 26 - 235  | [7]       |

EC50: 50% effective concentration; EC90: 90% effective concentration; PBMCs: Peripheral Blood Mononuclear Cells; M/M: Monocyte/Macrophage.

### **Enzymatic Inhibition and Cytotoxicity**

**Palinavir** is a highly specific and potent inhibitor of HIV-1 protease, with a picomolar inhibition constant (Ki). Its affinity for human aspartyl proteases is significantly lower, indicating a high degree of selectivity.[8]

Table 3: Enzymatic Inhibition and Cytotoxicity of Palinavir



| Parameter                              | Value      | Reference |
|----------------------------------------|------------|-----------|
| HIV-1 Protease Ki                      | 6 pM       | [8]       |
| Human Renin EC50                       | > 33 μM    | [8]       |
| Human Cathepsin D EC50                 | > 33 μM    | [8]       |
| Human Pepsin EC50                      | > 33 μM    | [8]       |
| Human Gastricsin EC50                  | > 33 μM    | [8]       |
| Average Cytotoxic Concentration (CC50) | 30 - 45 μΜ | [7]       |
| Therapeutic Index                      | > 1,000    | [7]       |

Ki: Inhibition constant; CC50: 50% cytotoxic concentration.

# Experimental Protocols Antiviral Activity Assay (p24 Antigen Capture)

The antiviral activity of **Palinavir** is commonly determined by measuring the inhibition of viral replication in acutely infected cells.

- Cell Culture: Target cells (e.g., C8166, H9, or activated PBMCs) are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal calf serum).
- Infection: Cells are infected with a known multiplicity of infection (MOI) of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).
- Compound Addition: Immediately following infection, serial dilutions of **Palinavir** are added to the cell cultures.
- Incubation: Cultures are incubated for a period of 3 to 7 days to allow for viral replication.
- Quantification: The supernatant from each culture is collected, and the amount of viral p24 core antigen is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA).



 Data Analysis: The percent inhibition of p24 production is calculated relative to untreated virus-infected control cultures. The EC50 and EC90 values are then determined using regression analysis.[7]

## **Cytotoxicity Assay (MTT Assay)**

The cytotoxicity of **Palinavir** is assessed to determine its therapeutic window.

- Cell Plating: Various target cell lines are plated in 96-well microtiter plates.
- Compound Exposure: Serial dilutions of **Palinavir** are added to the cells.
- Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: After a few hours of incubation, a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by comparing the absorbance of treated cells to untreated control cells.
   [7]





Workflow for In Vitro Efficacy and Safety Evaluation

Click to download full resolution via product page

Caption: Standard workflows for determining the antiviral efficacy and cytotoxicity of **Palinavir**.



## **Synthesis**

A practical, stereoselective, and highly convergent synthesis for **Palinavir** has been developed, enabling its production on a multi-kilogram scale. The process involves 24 distinct chemical steps, many of which are combined into multistep integrated sequences and one-pot operations. A key feature of this synthesis is that it avoids the need for chromatographic purification. The final product is purified to over 99% homogeneity through the crystallization of its dihydrochloride salt.[4][9]

#### Conclusion

**Palinavir** is a highly potent and selective inhibitor of HIV-1 and HIV-2 proteases. Its mechanism of action, targeting a crucial late stage of the viral replication cycle, combined with its favorable therapeutic index, established it as a significant candidate for preclinical evaluation.[1][2] The data presented herein underscore its robust in vitro activity against a wide range of HIV strains, including those resistant to other classes of antiretroviral agents. The development of a scalable and efficient synthesis process further highlights its potential as a therapeutic agent.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antiviral properties of palinavir, a potent inhibitor of the human immunodeficiency virus type 1 protease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral properties of palinavir, a potent inhibitor of the human immunodeficiency virus type 1 protease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]



- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Palinavir chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678295#palinavir-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com